Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
CAS No.: 1032350-13-2
Cat. No.: VC0547947
Molecular Formula: C25H22ClN5O
Molecular Weight: 443.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride - 1032350-13-2](/images/no_structure.jpg)
CAS No. | 1032350-13-2 |
---|---|
Molecular Formula | C25H22ClN5O |
Molecular Weight | 443.9 g/mol |
IUPAC Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride |
Standard InChI | InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H |
Standard InChI Key | LFYOZCBFOSSLNJ-UHFFFAOYSA-N |
SMILES | C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl |
Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl |
Appearance | Yellow solid powder |
Chemical Characteristics and Structure
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- triazolo[3,4-f] naphthyridin-3-one is a complex heterocyclic compound that belongs to the triazolonaphthyridine class. The compound is typically encountered in its hydrochloride salt form, though the dihydrochloride variant represents a different salt formulation with potentially altered physicochemical properties. The hydrochloride form has been extensively studied in research settings and clinical development programs. It features a distinctive chemical architecture that enables specific binding to the Akt enzyme, resulting in its inhibitory effects.
The detailed chemical properties of the hydrochloride form are summarized in the following table:
The structural configuration of this compound is critical to its function, featuring a cyclobutyl group linked to an amino moiety, which contributes to its selective binding characteristics. The naphthyridine core combined with the triazole ring system creates a scaffold that effectively interacts with the allosteric binding site of the Akt enzyme .
Mechanism of Action
The compound functions as an allosteric inhibitor of the protein kinase B (Akt), a critical enzyme involved in multiple cellular processes including cell survival, proliferation, and metabolism. Unlike traditional competitive inhibitors that target the ATP-binding site, this compound binds to an allosteric site on the Akt enzyme, inducing a conformational change that prevents the activation of the kinase.
This allosteric inhibition method offers several advantages, including enhanced selectivity and potentially reduced off-target effects compared to competitive inhibitors. The compound demonstrates significant potency against multiple Akt isoforms, though with varying degrees of inhibition. It exhibits particularly strong inhibition of Akt1 and Akt2 isoforms, with somewhat reduced activity against Akt3 .
The inhibitory potency against different Akt isoforms is presented in the following table:
Akt Isoform | IC50 Value |
---|---|
Akt1 | 5 nmol/L |
Akt2 | 12 nmol/L |
Akt3 | 65 nmol/L |
By inhibiting Akt signaling, the compound effectively disrupts downstream pathways crucial for cancer cell survival. This mechanism leads to decreased phosphorylation of S6 ribosomal protein, a downstream target in the Akt signaling cascade, ultimately resulting in reduced protein synthesis and cellular growth inhibition .
Preclinical Research Findings
Extensive laboratory investigations have established the efficacy of this compound across various cancer models. In preclinical studies, the compound demonstrated significant anti-proliferative effects against multiple cancer cell lines, particularly those with hyperactivated Akt signaling pathways. The research indicates that cancer cells with mutations or amplifications in PI3K/Akt pathway components may be especially susceptible to treatment with this agent.
A key finding from preclinical research is the compound's ability to sensitize cancer cells to apoptosis, the programmed cell death process that is often dysregulated in malignant cells. In studies focusing on non-small cell lung cancer (NSCLC), the compound was found to enhance apoptotic responses in an LKB1-dependent manner, suggesting potential biomarkers for treatment response.
Additionally, research has demonstrated that the compound can synergize with other anticancer agents, including conventional chemotherapeutics and targeted therapies. This synergistic effect appears to be mediated through complementary inhibition of survival pathways, resulting in enhanced cancer cell death compared to either agent alone .
Clinical Development and Therapeutic Applications
The compound has progressed to clinical development stages based on its promising preclinical profile. As an orally administered agent, it offers convenient dosing for patients undergoing cancer treatment. Clinical investigations have explored various dosing regimens, including alternate day administration and weekly schedules .
For adult patients, clinical development has evaluated dosages up to approximately 60 mg administered on alternate days, or cumulative weekly doses up to approximately 200 mg. These dosing parameters reflect considerations of both efficacy and tolerability in human subjects .
The therapeutic applications under investigation span multiple cancer types, with particular attention to malignancies characterized by Akt pathway dysregulation. Based on preclinical findings, there has been significant interest in evaluating the compound for:
-
Non-small cell lung cancer, particularly subtypes with specific genetic characteristics
-
Chronic lymphocytic leukemia, where combination approaches have shown promise
The potential for biomarker-driven patient selection represents an important aspect of the compound's clinical development, potentially allowing for identification of patients most likely to benefit from treatment.
Future Research Directions
Ongoing and future research with this compound encompasses several promising avenues. The identification of predictive biomarkers for treatment response remains a priority, potentially allowing for more personalized application of this therapeutic agent. Genetic alterations in the PI3K/Akt pathway, including PTEN loss and PIK3CA mutations, represent potential biomarkers of interest for further investigation .
Further exploration of rational combination therapies represents another important research direction. Building on existing findings with lapatinib, erlotinib, and conventional chemotherapeutics, additional combination approaches with emerging targeted agents and immunotherapies warrant systematic evaluation .
Additionally, expanded investigation across diverse cancer types may reveal new therapeutic applications. While research has established promising activity in certain cancer models, broader evaluation across additional malignancies characterized by Akt pathway dysregulation could identify new treatment opportunities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume